4-Hydroxyoctanophenone

Description

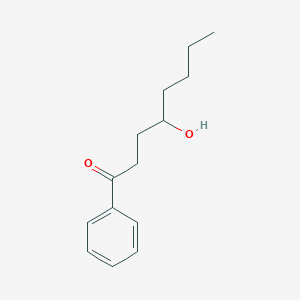

4-Hydroxyoctanophenone (CAS 2589-73-3) is a phenolic ketone with the molecular formula C₁₄H₂₀O₂ and a molecular weight of 220.31 g/mol . It features a hydroxyl group at the para position of a phenyl ring attached to an octanoyl chain. This compound is widely used as an internal standard in HPLC-UV methods due to its stability, distinct chromatographic elution profile, and compatibility with diverse mobile phases. Key applications include quantifying metabolites like 4′-hydroxydiclofenac in rat liver microsomes and analyzing cytochrome P450 (CYP) enzyme activity .

Propriétés

IUPAC Name |

4-hydroxy-1-phenyloctan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-9-13(15)10-11-14(16)12-7-5-4-6-8-12/h4-8,13,15H,2-3,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZPEVOUBMHFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938077 | |

| Record name | 4-Hydroxy-1-phenyloctan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171979-04-7 | |

| Record name | 1-Octanone, 1-hydroxy-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171979047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-phenyloctan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Hydroxyoctanophenone involves the reaction of dihydrofuran-2-one with phenyl lithium in diethyl ether at -78°C. The reaction mixture is then quenched with ammonium chloride, and the product is purified by flash column chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxyoctanophenone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

Oxidation: 4-Phenyl-1-octanone or 4-Phenyl-1-octanoic acid.

Reduction: 4-Hydroxy-1-phenyloctanol.

Substitution: Various substituted phenyl derivatives depending on the reagent used.

Applications De Recherche Scientifique

Pharmaceuticals

4-Hydroxyoctanophenone has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that derivatives exhibit significant antibacterial activity against various strains, making them candidates for antimicrobial agents .

- Tyrosinase Inhibition : The compound has shown promise in inhibiting tyrosinase, an enzyme involved in melanin production, which is relevant for skin disorders and cosmetic applications .

Material Science

The compound's properties allow it to be utilized in:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Surfactants : Its amphiphilic nature makes it suitable for developing surfactants used in detergents and emulsifiers .

Case Study 1: Antimicrobial Applications

A study conducted on the antimicrobial efficacy of this compound derivatives demonstrated that certain modifications significantly increased their potency against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting potential as a new antimicrobial agent .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 8 | S. aureus |

| Derivative B | 16 | E. coli |

Case Study 2: Tyrosinase Inhibition

Research on tyrosinase inhibitors highlighted that this compound derivatives exhibited competitive inhibition. The binding affinity was assessed using molecular docking studies, revealing effective interactions with the enzyme's active site. This positions these compounds as potential treatments for hyperpigmentation disorders .

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Derivative C | -7.5 |

| Derivative D | -8.0 |

Future Research Directions

The versatility of this compound suggests several avenues for future research:

- Novel Drug Formulations : Investigating its role in drug delivery systems due to its amphiphilic characteristics.

- Environmental Applications : Exploring its use as a biodegradable surfactant in cleaning products to reduce environmental impact.

Mécanisme D'action

The mechanism of action of 4-Hydroxyoctanophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-Hydroxyoctanophenone, primarily through the presence of a phenyl ring substituted with hydroxyl or other functional groups and a ketone moiety:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Differences |

|---|---|---|---|---|

| This compound | C₁₄H₂₀O₂ | 220.31 | -OH (para), -COC₇H₁₅ | Long aliphatic chain (octanoyl) |

| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | -OH (para), -COCH₃ | Shorter acetyl chain |

| 4-Hydroxyphenylacetone | C₉H₁₀O₂ | 150.18 | -OH (para), -COCH₂CH₃ | Propionyl chain (ethyl group) |

| 4-Methoxyphenylacetone | C₁₀H₁₂O₂ | 164.20 | -OCH₃ (para), -COCH₃ | Methoxy substituent instead of hydroxyl |

| 4-Chloro-2-hydroxyacetophenone | C₈H₇ClO₂ | 170.59 | -Cl (para), -OH (ortho) | Chloro and hydroxyl substituents |

| 4-Methylacetophenone | C₉H₁₀O | 134.18 | -CH₃ (para), -COCH₃ | Methyl substituent; lacks hydroxyl group |

Retention Behavior and Resolution

- This compound: Exhibits a retention time of ~5.02 minutes under optimized HPLC conditions (C18 column, 1 mL/min flow rate, 30°C) . Its long aliphatic chain enhances hydrophobic interactions with the stationary phase, enabling baseline separation from diclofenac and 4′-hydroxydiclofenac .

- 4-Hydroxyacetophenone: Shorter retention time due to reduced hydrophobicity (acetyl chain vs. octanoyl). Rarely used as an internal standard due to co-elution risks with polar metabolites.

- 4-Methoxyphenylacetone : Increased lipophilicity from the methoxy group results in longer retention times compared to hydroxylated analogs. However, lack of hydrogen bonding reduces aqueous solubility .

Physicochemical Properties

| Property | This compound | 4-Hydroxyacetophenone | 4-Methoxyphenylacetone |

|---|---|---|---|

| Boiling Point | Not reported | 245–247°C | 265°C |

| Melting Point | Not reported | 109–112°C | 34–36°C |

| UV λmax | 282 nm | 280 nm | 270 nm |

| LogP (Predicted) | ~3.5 | ~1.8 | ~2.2 |

Methodological Advantages of this compound

- Robustness in HPLC : Performs optimally across variable temperatures (25–35°C) and flow rates (0.8–1.2 mL/min), with resolution maintained between critical analytes (e.g., 4′-hydroxydiclofenac and diclofenac) .

- Linearity and Sensitivity : Demonstrates a linear response (R² = 0.9996) in metabolite quantification, with a detection limit suitable for low-concentration microsomal samples .

- Versatility : Compatible with both isocratic (acetonitrile/water) and gradient elution systems, unlike caffeine or phenacetin, which co-elute under similar conditions .

Activité Biologique

4-Hydroxyoctanophenone, a compound belonging to the class of phenolic compounds, has garnered attention due to its potential biological activities. This article reviews its antibacterial properties, antioxidant capabilities, and other relevant biological effects based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group (-OH) attached to an octanophenone backbone. This structure is significant as it influences the compound's reactivity and interaction with biological systems.

Antibacterial Activity

Research has indicated that phenolic compounds, including derivatives of octanophenone, exhibit notable antibacterial properties. For instance, studies on related compounds such as 4-hydroxy-o-phenylphenol have shown that the introduction of hydroxyl groups enhances antibacterial activity against cariogenic bacteria like Streptococcus mutans . The presence of hydroxyl groups is believed to be essential for this activity, suggesting a similar potential for this compound.

Table 1: Antibacterial Activity of Phenolic Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Hydroxy-o-phenylphenol | S. mutans | 32 µg/mL |

| This compound | S. aureus | TBD |

| 3,6-Diallyl-4-hydroxy-o-phenylphenol | E. coli | TBD |

Note: TBD indicates that specific MIC values for this compound are yet to be determined.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented. Studies have shown that these compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. Although specific data on this compound's antioxidant activity is limited, its structural similarities to known antioxidants suggest it may possess similar properties.

Case Study: Antioxidant Effects of Related Phenolic Compounds

A study examining the antioxidant effects of various methoxyphenols demonstrated that these compounds significantly reduced oxidative stress in cellular models . The findings imply that structural modifications in phenolic compounds can enhance their bioactivity, which could be extrapolated to hypothesize about the effects of this compound.

Cytotoxicity and Safety Profile

While exploring the cytotoxic effects of phenolic compounds, it was found that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, the cytotoxic concentration (CC50) against specific tumor cell lines was determined using the MTT assay . Although direct studies on this compound are sparse, understanding similar compounds can provide insights into its safety and efficacy.

Table 2: Cytotoxicity of Phenolic Compounds

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| Curcumin | HSG (Human submandibular gland tumor) | 10 µM |

| Eugenol | HeLa (Cervical cancer) | 25 µM |

| This compound | TBD | TBD |

Q & A

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Conduct purity assessments via HPLC (e.g., C18 column, methanol/water mobile phase at 1.0 mL/min) to isolate contaminants. Use differential scanning calorimetry (DSC) to identify polymorphs. Cross-validate findings with peer-reviewed databases like NIST and replicate experimental conditions from conflicting studies .

Q. What experimental design considerations are critical for studying the metabolic pathways of this compound in vitro?

- Methodological Answer :

- Model System : Use rat liver microsomes to simulate Phase I metabolism.

- Controls : Include negative controls (microsomes without NADPH) and positive controls (known CYP450 substrates).

- Analytical Method : Employ HPLC-UV at 254 nm for quantifying metabolites. Optimize extraction solvents (e.g., ethyl acetate) to recover hydroxylated derivatives. Reference absorption spectra from standardized methods to distinguish metabolites .

Q. How can researchers optimize HPLC conditions for accurate quantification of this compound in complex matrices?

- Methodological Answer :

- Column : Use a reversed-phase C18 column (150 mm × 4.6 mm, 5 µm).

- Mobile Phase : Gradient elution with acetonitrile/water (70:30 v/v) at 1.2 mL/min.

- Detection : UV detector set to 275 nm, where this compound exhibits maximal absorbance. Validate linearity (R > 0.995) across 0.1–50 µg/mL and assess recovery rates in spiked samples .

Q. What strategies mitigate photodegradation of this compound in stability studies?

- Methodological Answer : Conduct accelerated stability testing under UV light (300–400 nm). Use amber glassware to minimize light exposure. Analyze degradation products via LC-MS and compare with photolysis pathways reported for structurally similar acetophenones. Adjust storage recommendations based on half-life calculations under varying pH (4–9) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the acute toxicity of this compound?

- Methodological Answer : Re-evaluate test protocols from conflicting studies. Differences in species (rat vs. mouse), administration routes (oral vs. dermal), or dosage intervals can skew results. Perform OECD Guideline 423-compliant assays with standardized doses (e.g., 300 mg/kg body weight) and histopathological analysis. Compare outcomes with CLP classifications to reconcile discrepancies .

Methodological Frameworks

Q. What frameworks ensure rigor in formulating research questions about this compound?

- Methodological Answer : Apply the FINER criteria :

- Feasible : Ensure access to analytical instruments (e.g., HPLC, NMR).

- Novel : Investigate understudied aspects like enantiomeric interactions or environmental persistence.

- Ethical : Adhere to REACH regulations for toxicity testing.

- Relevant : Align with gaps in pharmacokinetic data or green synthesis methods. Use PICO frameworks to structure hypotheses (e.g., "In rat models, does this compound (I) alter CYP450 activity (O) compared to controls (C)?") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.